
Clorhidrato de AF-353
Descripción general
Descripción
AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of P2X3 receptor and P2X2/3 receptor . It is a noncompetitive dual antagonist of the purinoreceptors P2X3 and P2X2/3 .
Molecular Structure Analysis
The molecular formula of AF-353 hydrochloride is C14H17IN4O2 · HCl . Its molecular weight is 436.68 . The structure includes a pyrimidine ring and a phenoxy group .Physical And Chemical Properties Analysis
AF-353 hydrochloride is an off-white to light brown powder . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Neurociencia
El clorhidrato de AF-353 ha sido fundamental en la investigación de neurociencia, particularmente en el estudio del papel de los receptores P2X en la percepción del dolor. Se sabe que inhibe el flujo de calcio en las células que expresan los receptores P2X3, los cuales están implicados en la transmisión de las señales de dolor . Esto lo convierte en una herramienta valiosa para comprender los mecanismos del dolor y potencialmente desarrollar nuevos analgésicos.
Manejo del dolor
En el campo del manejo del dolor, el this compound ha mostrado promesa en modelos preclínicos. Se ha informado que revierte significativamente el comportamiento del dolor en un modelo de rata con dolor por cáncer óseo . Su capacidad para bloquear los receptores P2X3 y P2X2/3, que están asociados con la sensación de dolor, destaca su potencial como un nuevo agente terapéutico para el dolor.
Investigación sobre el cáncer
Las aplicaciones del this compound se extienden a la investigación del cáncer, donde se ha utilizado para estudiar los efectos del antagonismo del receptor P2X en el dolor asociado al cáncer . Al modular estos receptores, los investigadores pueden explorar nuevas vías para aliviar el dolor en pacientes con cáncer sin los efectos secundarios asociados con los medicamentos tradicionales para el dolor.
Cardiología
Si bien las aplicaciones directas en cardiología no están bien documentadas, la participación de los receptores P2X en la inflamación y la sensibilización aferente sugiere que el this compound podría usarse para investigar enfermedades cardiovasculares donde la inflamación juega un papel clave .
Mecanismo De Acción
Target of Action
AF-353 hydrochloride is a novel compound that acts as an antagonist of the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are members of the P2X family of ion channels gated by ATP .
Mode of Action
AF-353 hydrochloride interacts with its targets by inhibiting activation by ATP in a non-competitive fashion . It effectively blocks agonist-evoked intracellular Ca2+ flux and inward currents within the nanomolar range (10 nM to 1 µM) in cell lines that express human P2X3 and P2X2/3 receptors recombinantly .
Biochemical Pathways
The P2X3 and P2X2/3 receptors, which AF-353 hydrochloride targets, are known to participate in primary afferent sensitization in a variety of pain-related diseases . By acting as an antagonist of these receptors, AF-353 hydrochloride can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
AF-353 hydrochloride has been found to have favorable pharmacokinetic properties. It demonstrates high brain penetration, evidenced by a brain to plasma ratio of 6 . It also has good oral bioavailability (%F = 32.9), a reasonable half-life (t (1/2) = 1.63 h), and a plasma-free fraction (98.2% protein bound) .
Result of Action
The primary result of AF-353 hydrochloride’s action is the blocking of taste responses . It has been proposed as an agent for masking the bitter taste of medications . Additionally, it has been found to decrease the electrical signals in the detrusor muscle of the bladder in female rats .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
AF-353 hydrochloride interacts with P2X3 homotrimers and P2X2/3 heterotrimers, which are members of the P2X family of ion channels gated by ATP . It does not affect other P2X family members at 300-fold excess concentrations . The compound has a pIC50 range of 7.3 - 8.5 .
Cellular Effects
AF-353 hydrochloride inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors . It significantly reversed pain behavior in a rat model of bone cancer pain .
Molecular Mechanism
AF-353 hydrochloride inhibits activation by ATP in a non-competitive fashion . It is selective for P2X3 and P2X2/3 over P2X1, P2X2, P2X4, P2X5, and P2X7 .
Propiedades
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBKDZPXABQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927887-18-1 | |
| Record name | 927887-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

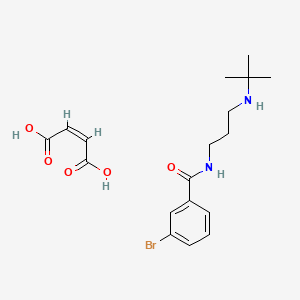
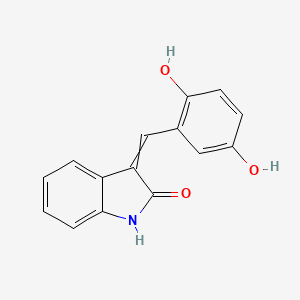
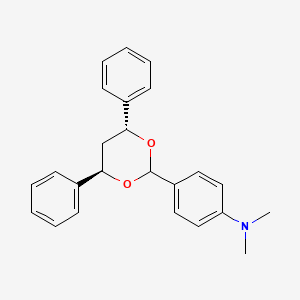
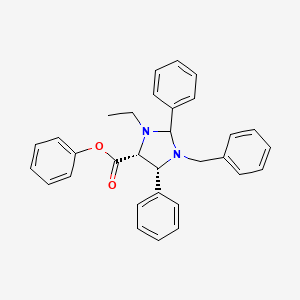
![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)
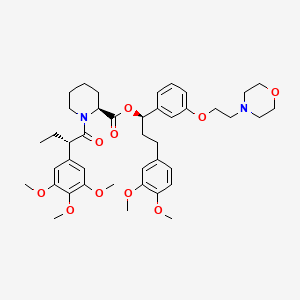
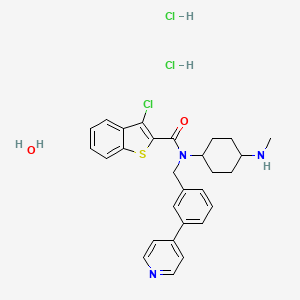



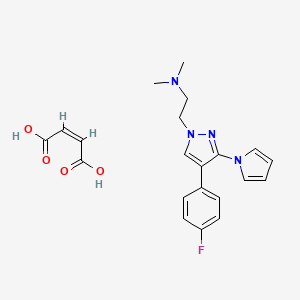

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)
